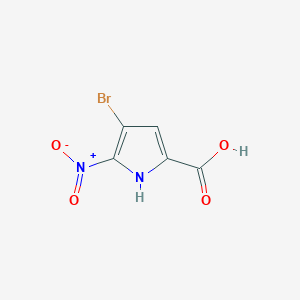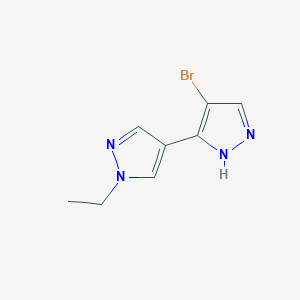
4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C5H3BrN2O4 and a molecular weight of 234.99 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrole compounds, including this compound, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the dehydrogenative alcohol functionalization reactions using ruthenium-based pincer-type catalysts .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3BrN2O4/c6-2-1-3 (5 (9)10)7-4 (2)8 (11)12/h1,7H, (H,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a three-dimensional model of the molecule.Chemical Reactions Analysis
Pyrrole compounds, including this compound, can undergo a variety of chemical reactions. For example, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Improvement in Synthetic Methods
Research has led to the improvement of synthetic methods for derivatives of 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid. For instance, Yuan Rong-xin (2011) developed a technique suitable for industrial production, synthesizing ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate from pyrrole through acylation, bromination, nucleophilic substitution, and nitration, achieving a total yield of 64.3% (Yuan Rong-xin, 2011).
Regioselective Bromination
Gao et al. (2018) described a substrate-controlled regioselective bromination process for pyrrole-2-carboxamide substrates, using tetra-butyl ammonium tribromide (TBABr3), to yield the 5-brominated species as the predominant product, demonstrating the selectivity in bromination reactions (Gao et al., 2018).
Carboamination Reactions
Bertrand et al. (2008) explored the Pd-catalyzed carboamination reactions of N-protected gamma-aminoalkenes with aryl bromides, using this compound derivatives as substrates, which led to the synthesis of pyrrolidine products with a high degree of functional group tolerance and diastereoselectivity (Bertrand et al., 2008).
Ligand for Cu-catalyzed Reactions
Altman et al. (2008) found pyrrole 2-carboxylic acid to be an effective ligand for the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, indicating its utility in facilitating diverse organic transformations (Altman et al., 2008).
Synthesis of Unsymmetrical Pyrrolin-2-ones
Greger et al. (2011) achieved a regiocontrolled synthesis of unsymmetrical 3,4-diaryl-3-pyrrolin-2-ones from 1,2-diaryl-1-nitroethenes, using pyrrole Weinreb amides as key intermediates, demonstrating the compound's role in complex synthesis pathways (Greger et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Eigenschaften
IUPAC Name |
4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O4/c6-2-1-3(5(9)10)7-4(2)8(11)12/h1,7H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWUJHJMCIYFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Br)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1146289-91-9 |
Source


|
| Record name | 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2645596.png)



![5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2645603.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride](/img/structure/B2645604.png)





![9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2645617.png)

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2645619.png)